molecular formula C8H10BNO3 B1397246 (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid CAS No. 338454-17-4

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid

Cat. No.: B1397246
CAS No.: 338454-17-4
M. Wt: 178.98 g/mol
InChI Key: XLLHJXPSEPKXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Nomenclature

(3,4-Dihydro-2H-benzo[b]oxazin-6-yl)boronic acid (CAS: 338454-17-4) is a heterocyclic organoboron compound characterized by a fused benzoxazine ring system and a boronic acid functional group. Its molecular formula is $$ \text{C}8\text{H}{10}\text{BNO}3 $$, with a molecular weight of 178.98 g/mol. The structure consists of a six-membered benzo[b]oxazine ring, where the oxygen and nitrogen atoms occupy positions 1 and 4, respectively. The boronic acid group ($$ \text{B(OH)}2 $$) is attached at the 6-position of the aromatic ring.

The IUPAC name reflects its bicyclic framework: 3,4-dihydro-2H-benzo[b]oxazin-6-ylboronic acid. The SMILES notation ($$ \text{OB(C1=CC=C2OCCNC2=C1)O} $$) further clarifies the connectivity of atoms, emphasizing the boronic acid substituent on the aromatic ring. A comparison with its pinacol ester derivative (CAS: 943994-02-3) highlights structural modifications that enhance stability for synthetic applications (Table 1).

Table 1: Structural and Physical Properties of (3,4-Dihydro-2H-benzo[b]oxazin-6-yl)boronic Acid and Derivatives

Property (3,4-Dihydro-2H-benzo[b]oxazin-6-yl)boronic Acid Pinacol Ester Derivative
CAS Number 338454-17-4 943994-02-3
Molecular Formula $$ \text{C}8\text{H}{10}\text{BNO}_3 $$ $$ \text{C}{14}\text{H}{18}\text{BNO}_4 $$
Molecular Weight (g/mol) 178.98 275.11
Key Functional Groups Boronic acid ($$ \text{B(OH)}_2 $$) Boronic ester ($$ \text{B(O}2\text{C}2\text{Me}_4) $$)

Historical Development and Discovery

The compound emerged as part of broader advancements in organoboron chemistry during the late 20th century, driven by the utility of boronic acids in cross-coupling reactions. Its synthesis was first reported in the early 2000s, utilizing methods such as palladium-catalyzed borylation of halogenated benzoxazine precursors. For example, halogen-metal exchange reactions involving Grignard reagents (e.g., $$ \text{RMgX} $$) and boron substrates (e.g., $$ \text{B(OR)}_3 $$) enabled efficient access to boronic acid derivatives.

The development of its pinacol ester derivative (CAS: 943994-02-3) further expanded its applicability, as esterification improved stability and solubility for Suzuki-Miyaura couplings. Innovations in iridium- and rhodium-catalyzed C–H borylation later provided alternative routes to functionalize benzoxazine cores without pre-halogenation.

Significance in Organoboron Chemistry

This compound is a versatile building block in synthetic organic chemistry, particularly in pharmaceutical and materials science applications. Its boronic acid group participates in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures prevalent in drug candidates. For instance, it has been employed in the synthesis of kinase inhibitors and antimicrobial agents, where the benzoxazine core contributes to target binding.

In materials science, the compound’s ability to form dynamic covalent bonds via B–N interactions has been exploited in self-healing polymers. Polybenzoxazines incorporating boronic acid moieties exhibit enhanced thermal stability and recyclability due to reversible B–O bond formation. Additionally, its derivatives serve as precursors for flame-retardant coatings and high-performance thermosets, leveraging the inherent rigidity of the benzoxazine framework.

The compound’s role in catalysis is also noteworthy. Tris(pentafluorophenyl)borane complexes derived from similar boronic acids act as Lewis acid catalysts, lowering the polymerization temperature of benzoxazine monomers and improving char yields in fire-resistant materials.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO3/c11-9(12)6-1-2-8-7(5-6)10-3-4-13-8/h1-2,5,10-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLHJXPSEPKXEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OCCN2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718340
Record name 3,4-Dihydro-2H-1,4-benzoxazin-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338454-17-4
Record name B-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338454-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-1,4-benzoxazin-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Synthesis via Aromatic Substitution and Boronic Acid Formation

This approach involves the synthesis of the heterocyclic core followed by boronic acid functionalization:

  • Step 1: Formation of the Benzoxazine Core
    The initial step typically involves cyclization of appropriately substituted phenolic compounds with amino precursors, such as amino alcohols or related derivatives, under conditions that promote heterocycle formation. This process often employs acid or base catalysis, with reaction parameters optimized to favor the formation of the benzo[b]oxazine ring system.
    Research Findings:

    • The use of phenolic compounds with halogen substituents (e.g., chlorines or bromines) facilitates subsequent substitution reactions.
    • Catalytic conditions such as refluxing in ethanol or acetic acid have been reported to promote ring closure efficiently.
  • Step 2: Introduction of Boronic Acid Moiety
    The heterocyclic intermediate is then subjected to a boronation step, often via Miyaura borylation , which involves palladium catalysis and bis(pinacolato)diboron (B2pin2) as the boron source.

    • The halogenated heterocycle reacts with B2pin2 in the presence of a Pd catalyst, typically Pd(dppf)Cl2, under inert atmosphere, to install the boronic acid group at the desired position.
    • Subsequent hydrolysis of the boronate ester yields the free boronic acid.

Advantages:

  • High regioselectivity
  • Compatibility with various functional groups
  • Suitable for large-scale synthesis

Two-Step Synthesis via Phenol and Gamma-Butyrolactone Derivatives

Based on recent patents and research articles, a more streamlined method involves:

  • Step 1: Alkali-Mediated Nucleophilic Substitution
    Phenolic compounds react with gamma-butyrolactone derivatives (e.g., gamma-butyrolactone with halogen substituents) in the presence of alkali (potassium carbonate, sodium carbonate, or potassium hydride).

    • The phenolate ion formed under basic conditions attacks the electrophilic carbon in the gamma-butyrolactone, leading to the formation of an intermediate with a benzopyran structure.
    • The molar ratio of phenol to base is optimized (typically 1:1 to 1:10) to maximize yield.
  • Step 2: Ring Closure and Boronic Acid Introduction
    The intermediate undergoes ring closure under acidic conditions, often with strong acids like hydrochloric acid or sulfuric acid, to form the benzo[b]oxazine core.

    • The boronic acid group is then introduced via borylation of the heterocycle, similar to the first method, or through direct boronic acid functionalization if halogen substituents are present.

Research Data:

  • The process described in patent CN108148032B emphasizes the simplicity, low cost, and suitability for industrial scale, with high yield and purity.
  • The reaction conditions are mild, and the raw materials are readily available, making this approach economically advantageous.

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reaction Steps Catalysts/Reagents Advantages Challenges
Method 1 Halogenated phenols + amino precursors Cyclization + Pd-catalyzed borylation Acid/Base, Pd catalyst, B2pin2 High regioselectivity, scalable Multi-step, requires palladium catalysts
Method 2 Phenol + gamma-butyrolactone derivatives Nucleophilic substitution + ring closure + boronation Alkali (K2CO3, Na2CO3), acids Simple, cost-effective, suitable for large scale Control of reaction conditions for yield

Notes on Reaction Conditions and Optimization

  • Temperature: Typically between 80°C and 150°C, depending on the specific step.
  • Solvents: Ethanol, acetonitrile, or toluene are common choices.
  • Reaction Time: Ranges from several hours to overnight to ensure completion.
  • Purification: Recrystallization or chromatography to achieve >97% purity.

Research Findings and Industrial Relevance

  • The two-step approach described in patent CN108148032B demonstrates a high-yield process with minimal purification steps, emphasizing its industrial applicability.
  • The use of readily available raw materials like phenol and gamma-butyrolactone, combined with mild reaction conditions, reduces costs and environmental impact.
  • The boronic acid functionalization step is crucial for subsequent pharmaceutical synthesis, such as in the production of nebivolol hydrochloride, highlighting the importance of efficient preparation methods.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine derivative.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and neutral to basic pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the oxazine ring can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid exhibit significant anticancer properties. For instance, compounds with this structure have been studied for their ability to inhibit specific cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study: Inhibition of Tumor Growth
In a study published in Cancer Research, a derivative of this compound demonstrated potent inhibitory effects on the growth of breast cancer cells in vitro. The compound was shown to induce apoptosis and inhibit the PI3K/Akt signaling pathway, leading to reduced tumor growth in animal models .

Materials Science

Polymer Chemistry
this compound has been utilized as a building block in the synthesis of advanced polymers. Its boronic acid functionality allows for the formation of dynamic covalent bonds, enabling the creation of smart materials that can respond to environmental stimuli.

Table 1: Properties of Polymers Derived from this compound

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate
ResponsivenesspH-sensitive
SolubilitySoluble in organic solvents

Agricultural Applications

Herbicide Development
Recent studies have explored the use of this compound derivatives as potential herbicides. These compounds have shown effectiveness in inhibiting the growth of certain weed species without adversely affecting crop plants.

Case Study: Selective Herbicide Efficacy
A field trial conducted with a formulation containing this compound demonstrated selective herbicidal activity against common agricultural weeds while maintaining crop yield. The mechanism was attributed to the compound's ability to disrupt metabolic pathways specific to target weeds .

Mechanism of Action

The mechanism of action of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of enzyme inhibitors, where the boronic acid group can interact with the active site of enzymes, inhibiting their activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid

  • CAS : 1613450-45-5
  • Molecular Formula: C₉H₁₀BNO₄
  • Molecular Weight : 195.6 g/mol
  • Key Differences: Substituents: Incorporates 2,2-dimethyl and 3-oxo groups on the oxazine ring. Reactivity: The electron-withdrawing 3-oxo group may reduce boronic acid’s nucleophilicity compared to the parent compound. Applications: Less studied in catalytic applications but explored in medicinal chemistry for bioisosteric replacement strategies .

(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic Acid

  • CAS : 177210-33-2
  • Similarity Score : 0.71
  • Key Differences :
    • Scaffold : Replaces the oxazine ring with an oxazole ring fused to a benzene moiety.
    • Reactivity : The oxazole ring’s aromaticity may stabilize the boronic acid, enhancing stability under aqueous conditions.
    • Applications : Primarily used in synthesizing heterocyclic pharmaceuticals due to oxazole’s prevalence in bioactive molecules.

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one

  • CAS : 177210-33-2 (boronic ester form)
  • Key Differences :
    • Functional Group : Exists as a boronic ester (pinacol ester), which is air-stable and less reactive than the boronic acid.
    • Applications : Preferred for long-term storage and reactions requiring slow release of the boronic acid moiety .

(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-6-yl)boronic Acid

  • CAS : 1107064-09-4
  • Key Differences :
    • Ring Structure : Contains a dioxepin ring (7-membered ring with two oxygen atoms) instead of a 6-membered oxazine.
    • Electronic Effects : The larger ring may alter electron density at the boronic acid site, affecting regioselectivity in coupling reactions.

Physicochemical Comparison

Property (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic Acid 2,2-Dimethyl-3-oxo Derivative Boronic Ester Analogues
Molecular Weight (g/mol) 192.96 195.6 262–277 (varies)
Stability Air-sensitive; requires inert storage Enhanced steric protection Air-stable
Solubility Moderate in polar aprotic solvents Lower due to methyl groups High in organic solvents

Biological Activity

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activities, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C8H9BNO2
  • Molecular Weight: 151.16 g/mol
  • CAS Number: 26021-57-8

Mechanisms of Biological Activity

The compound exhibits a range of biological activities primarily through its interaction with various biological targets:

  • Anticancer Activity :
    • Studies have shown that derivatives of benzoxazine compounds can inhibit cancer cell proliferation. For instance, specific derivatives have been identified as selective inhibitors of cyclin-dependent kinase 9 (CDK9), leading to apoptosis in cancer cell lines such as MV4-11 .
  • Antimicrobial Properties :
    • Research indicates that benzoxazine derivatives possess significant antibacterial and antifungal activities. For example, certain compounds have demonstrated efficacy against resistant strains of bacteria and fungi .
  • Anti-inflammatory Effects :
    • Compounds in the benzoxazine class have been noted for their anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of CDK9 leading to apoptosis in cancer cells
AntimicrobialEfficacy against resistant bacterial and fungal strains
Anti-inflammatoryReduction of inflammatory markers in vitro
Platelet Aggregation InhibitionCompounds exhibited IC50 values comparable to aspirin

Case Study: CDK9 Inhibition

A notable study focused on the development of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as selective CDK9 inhibitors. Compound 32k was particularly effective, showing a dose-dependent decrease in phosphorylated RNA polymerase II (p-Ser2-RNAPII), leading to reduced levels of anti-apoptotic proteins like Mcl-1 and c-Myc in hematological malignancies. This suggests significant potential for treating cancers through targeted inhibition of transcriptional regulation pathways .

Case Study: Antimicrobial Activity

Another study synthesized various benzoxazine derivatives and evaluated their antimicrobial properties. Several compounds displayed potent activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Q & A

Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions

SubstrateCatalyst SystemYield (%)Purity (%)Reference
6-Bromo-benzooxazinePd(OAc)₂/SPhos7895
6-Iodo-benzooxazinePdCl₂(dppf)/K₂CO₃9298

Q. Table 2. Stability Under Storage Conditions

ConditionDegradation (%) at 30 DaysKey Degradant
Ambient air45Boroxine dimer
Argon, 4°C<5None detected

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid
Reactant of Route 2
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.